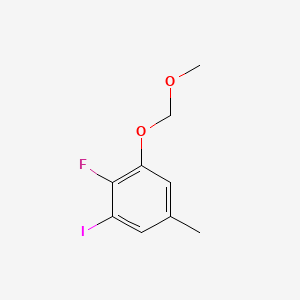
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10FIO2. This compound is characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as Selectfluor.
Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding fluoromethylbenzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fluoromethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can act as a protecting group, modulating the compound’s stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-1-iodo-3-methylbenzene: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
2-Fluoro-1-iodo-4-methylbenzene: Positional isomer with different chemical properties and reactivity.
2-Fluoro-1-iodo-3-methoxybenzene: Lacks the methoxymethoxy group, affecting its stability and solubility.
Uniqueness
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is unique due to the presence of the methoxymethoxy group, which enhances its stability and solubility. This makes it a valuable intermediate in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C9H10FIO2 |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C9H10FIO2/c1-6-3-7(11)9(10)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
GNWAISUJBOSJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)F)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


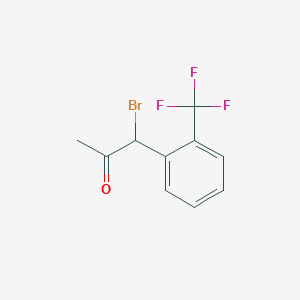

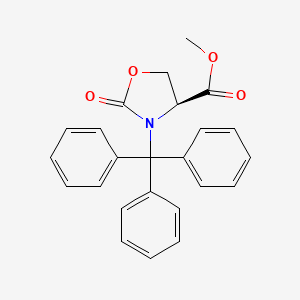
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
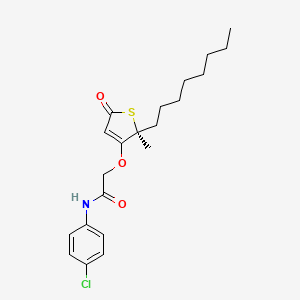
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
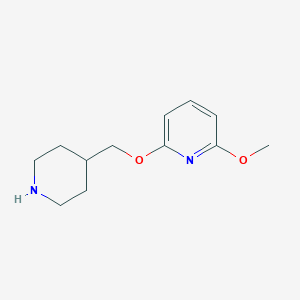
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)

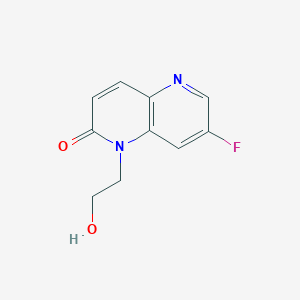

![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)


